1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one
Overview
Description
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is Dipeptidyl peptidase 4 . Dipeptidyl peptidase 4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for insulin secretion in response to meals .
Mode of Action
This compound interacts with its target, Dipeptidyl peptidase 4, by inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. As a result, blood glucose levels are reduced .
Biochemical Pathways
The inhibition of Dipeptidyl peptidase 4 affects the incretin system pathway. By preventing the degradation of incretin hormones, this compound enhances the insulinotropic effect of these hormones. This leads to increased insulin synthesis and secretion, and decreased glucagon release from the pancreas. Consequently, hepatic glucose production is reduced, and glucose uptake in muscle and adipose tissue is increased .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and are metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of this compound’s action result in improved glycemic control. By inhibiting Dipeptidyl peptidase 4 and enhancing the effects of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in hepatic glucose production and an increase in peripheral glucose uptake, thereby lowering blood glucose levels .
Biochemical Analysis
Biochemical Properties
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, which can influence glucose levels in the body
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the activity of signaling pathways related to glucose metabolism, such as the GLP-1 pathway . Furthermore, this compound has been found to impact gene expression by altering the transcription of genes involved in metabolic processes. These effects on cellular function highlight the potential of this compound in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of dipeptidyl peptidase-4 (DPP-4), inhibiting its enzymatic activity This inhibition prevents the breakdown of incretin hormones, leading to increased levels of these hormones in the bloodstream As a result, there is an enhancement in insulin secretion and a reduction in glucagon levels, which helps regulate blood glucose levels
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but it may undergo degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained effects on cellular function, including prolonged inhibition of dipeptidyl peptidase-4 (DPP-4) activity . These findings suggest that this compound has the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit dipeptidyl peptidase-4 (DPP-4) activity and improve glycemic control in diabetic rodent models . Higher doses may lead to toxic or adverse effects, including potential impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in glucose metabolism, such as dipeptidyl peptidase-4 (DPP-4) The inhibition of DPP-4 by this compound leads to increased levels of incretin hormones, which enhance insulin secretion and regulate blood glucose levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins . This compound is readily absorbed and distributed throughout the body, with a significant portion being transported to target tissues where it exerts its effects. The distribution of this compound is also influenced by its lipophilicity and protein binding properties, which facilitate its movement across cell membranes and into various cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is known to localize in the cytoplasm and may also be found in other cellular compartments, such as the nucleus . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one typically involves the following steps:
Protection of the Amino Group: The amino group of 3-aminopiperidine is protected to prevent unwanted reactions during subsequent steps.
Reaction with Ethoxyethanone: The protected 3-aminopiperidine is then reacted with ethoxyethanone under controlled conditions to form the desired product.
Deprotection: The protecting group is removed to yield this compound.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-ethoxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-7-9(12)11-5-3-4-8(10)6-11/h8H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVGXCRMAXWPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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